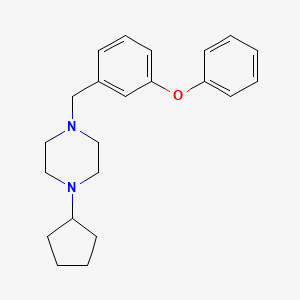
4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound that features a benzimidazole moiety, a cyano group, and a nitro group Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the aromatic ring.
科学的研究の応用
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(1H-Benzimidazol-2-ylsulfanyl)benzaldehyde: Shares the benzimidazole and sulfanyl groups but lacks the cyano and nitro groups.
1H-Benzimidazole-2-yl hydrazones: Similar core structure with different substituents, known for antiparasitic and antioxidant activities.
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-2-CYANO-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both cyano and nitro groups, along with the benzimidazole core, makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C15H7N5O2S |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7N5O2S/c16-7-9-5-13(20(21)22)14(6-10(9)8-17)23-15-18-11-3-1-2-4-12(11)19-15/h1-6H,(H,18,19) |
InChIキー |
LRTGGNZQUXYRJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10879103.png)
![N-{4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl}-N,N-dimethylamine](/img/structure/B10879110.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10879112.png)

![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)
![2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10879125.png)

![6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B10879148.png)
![4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B10879151.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879170.png)
![Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate](/img/structure/B10879177.png)
![7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10879190.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10879199.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
